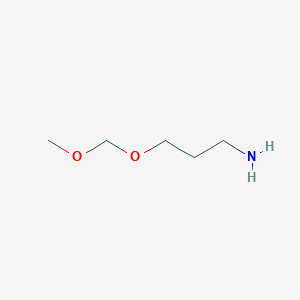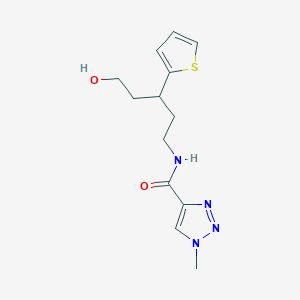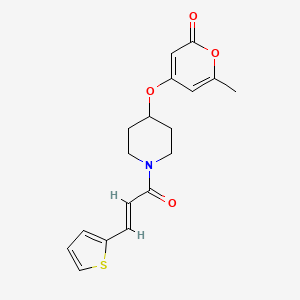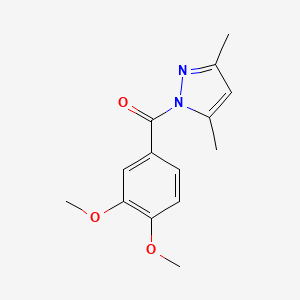
(3-Aminopropoxy)(methoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropoxy)(methoxy)methane is an organic compound with the molecular formula C5H13NO2. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure, which includes both an amino group and an ether linkage.
Wirkmechanismus
Target of Action
Based on its structure, it may interact with enzymes involved in methane oxidation, such as methane monooxygenases (mmos) .
Mode of Action
It is plausible that it could interact with mmos, which are key enzymes in the oxidation of methane to methanol . This interaction could potentially alter the enzyme’s activity or specificity, leading to changes in the metabolic pathways involved.
Biochemical Pathways
The biochemical pathways affected by (3-Aminopropoxy)(methoxy)methane are likely related to methane metabolism. Methane monooxygenases, which could potentially interact with this compound, play a crucial role in the oxidation of methane to methanol . This is a key step in the metabolism of methane, a potent greenhouse gas. Changes in this pathway could have significant downstream effects on energy production and greenhouse gas emissions.
Result of Action
If it does interact with mmos, it could potentially alter the activity of these enzymes, leading to changes in methane metabolism . This could have significant effects at the cellular level, potentially altering energy production pathways and affecting the cell’s overall metabolic activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interactions with target enzymes . Understanding these influences is crucial for predicting the compound’s behavior in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropoxy)(methoxy)methane typically involves the reaction of 3-aminopropanol with methoxymethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: 3-aminopropanol and methoxymethyl chloride.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: Anhydrous conditions are preferred, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropoxy)(methoxy)methane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
(3-Aminopropoxy)(methoxy)methane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the modification of biomolecules for enhanced functionality.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and resins with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropylmethoxysilane: Similar in structure but contains a silane group.
3-Aminopropanol: Lacks the methoxy group, making it less versatile.
Methoxymethylamine: Contains a methoxy group but lacks the propoxy chain.
Uniqueness
(3-Aminopropoxy)(methoxy)methane is unique due to its combination of an amino group and an ether linkage, providing both reactivity and stability. This makes it a valuable compound in various chemical and industrial processes.
Eigenschaften
IUPAC Name |
3-(methoxymethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-5-8-4-2-3-6/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYDZRSKAUUQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)
![7-Benzyl-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2892053.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)

![8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2892056.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2892062.png)


![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)



